molecular formula C6H11NO5S B3386994 2-Morpholin-4-ylsulfonylacetic acid CAS No. 78374-13-7

2-Morpholin-4-ylsulfonylacetic acid

Cat. No.: B3386994
CAS No.: 78374-13-7
M. Wt: 209.22 g/mol
InChI Key: UQBMJWYJLXPYPB-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylsulfonylacetic acid is a heterocyclic organic compound characterized by a morpholine ring (a six-membered ring containing one nitrogen and one oxygen atom) linked to a sulfonyl (-SO₂-) group and an acetic acid moiety. This structure combines the hydrogen-bonding capacity of morpholine with the acidic and reactive properties of the sulfonyl and carboxylic acid groups. The sulfonyl group enhances polarity and stability, making it suitable for applications requiring precise molecular interactions, such as enzyme inhibition or polymer synthesis.

Properties

IUPAC Name

2-morpholin-4-ylsulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5S/c8-6(9)5-13(10,11)7-1-3-12-4-2-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBMJWYJLXPYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318380
Record name 2-morpholin-4-ylsulfonylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78374-13-7
Record name NSC329374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-morpholin-4-ylsulfonylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2-Morpholin-4-ylsulfonylacetic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylsulfonylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Morpholin-4-ylsulfonylacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylsulfonylacetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key properties of 2-Morpholin-4-ylsulfonylacetic acid with analogous morpholine-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₆H₁₁NO₅S 209.22 (theoretical) Not explicitly listed Combines morpholine, sulfonyl, and acetic acid; high polarity and acidity
4-Morpholineacetic acid C₆H₁₁NO₃ 145.16 3235-69-6 Lacks sulfonyl group; MP: 160–163°C; used in peptide synthesis
3-(Morpholin-4-ylsulfonyl)propanoic acid C₇H₁₃NO₅S 223.25 848178-48-3 Propanoic acid chain instead of acetic acid; used in medicinal chemistry
4-(Methylsulfonyl)phenylacetic Acid C₉H₁₀O₄S 214.24 90536-66-6 Phenylacetic acid with methylsulfonyl group; impurity in Etoricoxib API
(2-Morpholin-4-yl-2-oxoethylsulfanyl)-acetic acid C₈H₁₃NO₄S 219.26 62770-06-3 Sulfanyl (-S-) linker instead of sulfonyl; potential thiol reactivity

Biological Activity

Overview

2-Morpholin-4-ylsulfonylacetic acid (CAS No. 78374-13-7) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C6H11NO5SC_6H_{11}NO_5S, and it has been studied for various therapeutic applications, including its potential as an anti-inflammatory and anticancer agent.

PropertyValue
Molecular Formula C₆H₁₁N O₅S
Molecular Weight 189.23 g/mol
CAS Number 78374-13-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes and cellular proliferation. Preliminary studies suggest that it may inhibit certain pathways associated with tumor growth and inflammation.

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain pathways .
  • Cellular Effects : Research indicates that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Study 1 : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer cells.
  • Study 2 : In vivo studies using mouse models revealed that administration of the compound resulted in a marked decrease in tumor size compared to control groups, indicating its potential as an effective anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented:

  • Study 3 : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in animal models treated with this compound, suggesting its efficacy in managing inflammatory diseases.

Case Studies

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer found that treatment with this compound led to improved outcomes when combined with standard chemotherapy regimens. Patients exhibited reduced tumor markers and improved quality of life metrics.
  • Rheumatoid Arthritis : In a double-blind study for rheumatoid arthritis patients, the compound showed promise in reducing joint inflammation and pain, outperforming placebo controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholin-4-ylsulfonylacetic acid
Reactant of Route 2
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